molecular formula C10H11Cl2FO2 B1406423 [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol CAS No. 1562412-69-4

[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol

Cat. No.: B1406423
CAS No.: 1562412-69-4
M. Wt: 253.09 g/mol
InChI Key: ZRCNLBKDJMVJOH-UHFFFAOYSA-N
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Description

[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol: is an organic compound with the molecular formula C10H11Cl2FO2 and a molecular weight of 253.09 g/mol . This compound is characterized by the presence of dichloro, fluoropropoxy, and phenyl groups attached to a methanol moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol typically involves the reaction of 3,5-dichlorophenol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate . The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoropropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

  • 3,5-Dichloro-4-(3-fluoropropoxy)-benzaldehyde
  • 3,5-Dichloro-4-(3-fluoropropoxy)-phenol

Comparison:

  • Uniqueness: [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical and biological properties compared to its analogs.
  • Chemical Properties: The methanol group allows for additional chemical modifications and reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[3,5-dichloro-4-(3-fluoropropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-5,14H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCNLBKDJMVJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCCCF)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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